Tazimcarb

Description

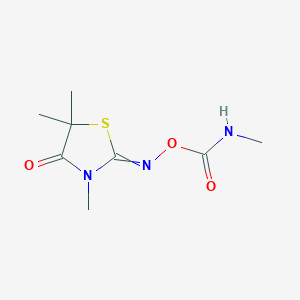

Chemical Identity and Structure Tazimcarb (CAS No. 40085-57-2) is a carbamate insecticide with the molecular formula C₈H₁₃N₃O₃S and a molecular weight of 231.28 g/mol. Its IUPAC name is (EZ)-3,5,5-trimethylthiazolidine-2,4-dione 2-[O-(methylcarbamoyl)oxime], indicating a thiazolidine ring fused with a carbamate group . Structurally, it combines a thiazolidinedione moiety with a methylcarbamoyl oxime side chain, which contributes to its insecticidal activity (Figure 1) .

Applications and Mechanism

this compound is classified as a carbamate insecticide and thiazolidine insecticide, targeting pests through acetylcholinesterase inhibition, a common mode of action for carbamates . It is used in agriculture to control mites (acaricide) and insects, often formulated for selective pest management . Its dual classification highlights structural and functional uniqueness among carbamate derivatives.

Properties

CAS No. |

40085-57-2 |

|---|---|

Molecular Formula |

C8H13N3O3S |

Molecular Weight |

231.27 g/mol |

IUPAC Name |

[(3,5,5-trimethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino] N-methylcarbamate |

InChI |

InChI=1S/C8H13N3O3S/c1-8(2)5(12)11(4)6(15-8)10-14-7(13)9-3/h1-4H3,(H,9,13) |

InChI Key |

NPYQHCFKDKPILU-UHFFFAOYSA-N |

SMILES |

CC1(C(=O)N(C(=NOC(=O)NC)S1)C)C |

Canonical SMILES |

CC1(C(=O)N(C(=NOC(=O)NC)S1)C)C |

Other CAS No. |

40085-57-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Thiodicarb (CAS No. 59669-26-0)

Thiofanox (CAS No. 39196-18-4)

- Activity: Systemic insecticide and acaricide. Thiofanox’s simpler structure results in faster degradation in soil compared to this compound’s thiazolidine stability .

Trimethacarb (CAS No. 12407-86-2)

Methomyl (CAS No. 16752-77-5)

- Structure : Oxime carbamate with a linear chain.

- Activity : Rapid-acting insecticide but lacks acaricidal properties. This compound’s thiazolidine ring may confer broader activity against mites .

Data Tables

Table 1. Structural and Functional Comparison

| Compound | CAS No. | Molecular Formula | Key Functional Groups | Primary Use | Toxicity (Rat LD₅₀) |

|---|---|---|---|---|---|

| This compound | 40085-57-2 | C₈H₁₃N₃O₃S | Thiazolidine, carbamate | Insecticide, Acaricide | Not reported |

| Thiodicarb | 59669-26-0 | C₇H₁₄N₄O₄S₂ | Bis-carbamate, disulfide | Broad-spectrum insecticide | 66 mg/kg |

| Thiofanox | 39196-18-4 | C₇H₁₄N₂O₂S | Thiocarbamate | Insecticide (banned) | 5 mg/kg |

| Trimethacarb | 12407-86-2 | C₁₁H₁₅NO₂ | Aryl methylcarbamate | Repellent | 100 mg/kg |

Table 2. Regulatory and Environmental Profiles

| Compound | EPA Status (USA) | EU Approval | Environmental Half-Life | Key Concerns |

|---|---|---|---|---|

| This compound | Restricted use | Not approved | Moderate (30–60 days) | Aquatic toxicity |

| Thiodicarb | Restricted use | Banned | Short (7–14 days) | High mammalian toxicity |

| Methomyl | Restricted use | Banned | Short (<7 days) | Groundwater contamination |

Research Findings and Gaps

- Efficacy : this compound’s thiazolidine ring enhances stability, prolonging field efficacy compared to linear carbamates like Methomyl .

- Toxicity Data: Limited acute toxicity data for this compound exist, though structural analogs suggest moderate risks to non-target species .

- Environmental Impact: EPA reports note concerns about its persistence in aquatic systems, warranting further ecotoxicological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.